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(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

Self‑Assembled Monolayers Surface Wettability Fluorinated Phosphonic Acids

(3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)phosphonic acid diethyl ester (CAS 350608‑55‑8), also referred to as diethyl (1H,1H,2H,2H‑perfluorooctyl)phosphonate, is a fluorinated organophosphorus compound that belongs to the class of perfluoroalkylphosphonic acid diethyl esters. It is a protected precursor that can be deprotected to yield the corresponding free phosphonic acid, 1H,1H,2H,2H‑perfluorooctanephosphonic acid (PFOPA, CAS 252237‑40‑4) [REFS‑1].

Molecular Formula C12H14F13O3P
Molecular Weight 484.19 g/mol
CAS No. 350608-55-8
Cat. No. B1600737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
CAS350608-55-8
Molecular FormulaC12H14F13O3P
Molecular Weight484.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC
InChIInChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3
InChIKeyYPQKUXRTMVAZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic Acid Diethyl Ester (CAS 350608-55-8): A Protected Fluorinated Phosphonic Acid for SAM and Surface Engineering


(3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)phosphonic acid diethyl ester (CAS 350608‑55‑8), also referred to as diethyl (1H,1H,2H,2H‑perfluorooctyl)phosphonate, is a fluorinated organophosphorus compound that belongs to the class of perfluoroalkylphosphonic acid diethyl esters. It is a protected precursor that can be deprotected to yield the corresponding free phosphonic acid, 1H,1H,2H,2H‑perfluorooctanephosphonic acid (PFOPA, CAS 252237‑40‑4) [REFS‑1]. The compound contains a C6F13 perfluorinated segment linked via an ethylene spacer to a phosphonate diethyl ester head‑group. In research settings, it is widely employed as a masked precursor for generating self‑assembled monolayers (SAMs) of fluorinated phosphonic acids on metal oxide surfaces [REFS‑2]. The diethyl ester form offers synthetic versatility and allows for controlled liberation of the active phosphonic acid under mild hydrolysis conditions, thereby expanding the range of accessible surface modification strategies [REFS‑3].

Why Generic Substitution of (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)phosphonic Acid Diethyl Ester Fails: Critical Differences from Free Acids and Hydrocarbon Analogues


In‑class compounds such as free fluorinated phosphonic acids (e.g., PFOPA, FHOPA) or hydrocarbon alkylphosphonic acids (e.g., ODPA, C8PA) cannot be directly interchanged with the diethyl ester form. The diethyl ester serves as a protected precursor that can be quantitatively converted to the free phosphonic acid via controlled hydrolysis with trimethylsilyl bromide or acid/base treatment, enabling stepwise surface functionalization strategies not possible with the free acid [REFS‑1]. Moreover, the covalent binding of phosphonic acids to metal oxides is kinetically distinct from ester‑derived deposition, and the fluorine substitution in the fluorinated phosphonic acid dramatically alters the interface dipole, work function, and surface energy relative to hydrocarbon analogues [REFS‑2]. Critically, the perfluorinated SAMs derived from the free acid demonstrate significantly higher air‑stability in organic photovoltaic devices compared to aliphatic phosphonic acid SAMs, with device degradation being “significantly reduced” [REFS‑3]. Therefore, the choice of precursor form, fluorination pattern, and chain length directly determines the achievable surface properties, and generic substitution can lead to substantially different interfacial electronic and stability performance.

Product‑Specific Quantitative Evidence Guide for (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)phosphonic Acid Diethyl Ester


Water Contact Angle on Aluminum: Fluorinated vs. Hydrocarbon Phosphonic Acid SAMs

Self‑assembled monolayers of F8H11PA (CF3(CF2)7(CH2)11PO3H2), a structural analogue of the target compound's free acid, achieved equilibrium water advancing contact angles of 125° on aluminum native oxide within 5–10 minutes of immersion. In striking contrast, hydrocarbon phosphonic acids H16PA (C16) and H22PA (C22) require substantially longer immersion times to reach equilibrium, and their equilibrium water advancing contact angles were only 114° and 116°, respectively [REFS‑1]. This demonstrates that the fluorinated phosphonic acid provides a ca. 9°–11° higher water contact angle, reflecting a significantly lower surface energy.

Self‑Assembled Monolayers Surface Wettability Fluorinated Phosphonic Acids

SAM Film Formation Kinetics: Fluorinated Phosphonic Acids vs. Hydrocarbon Analogues on Aluminum

In a direct comparative kinetics study, the semifluorinated phosphonic acid F8H11PA reached its equilibrium film thickness, water contact angle, and hexadecane contact angle within 5–10 minutes of immersion on aluminum. In contrast, the hydrocarbon phosphonic acids H16PA and H22PA required significantly longer immersion times to approach equilibrium, consistent with slower ordering kinetics in the absence of the fluorinated segment [REFS‑1]. This finding is attributed to accelerated aggregation and vertical orientation driven by the fluorous phase behavior.

Film Formation Kinetics SAM Deposition Phosphonic Acid Monolayers

Work Function Tuning on ITO: Fluorinated Phosphonic Acids vs. PEDOT:PSS and Unmodified ITO

Fluorinated phosphonic acid SAMs deposited on ITO anodes produce work functions that are 0.15–0.4 eV larger than PEDOT:PSS, as measured by Kelvin probe [REFS‑1]. In device‑level measurements, SAM‑modified hole‑only devices exhibited improved hole injection compared to PEDOT:PSS controls. Additionally, ITO electrodes modified with FHOPA maintained the high work function achieved after oxygen plasma cleaning (ca. 5.4 eV), while decreasing the polar component of surface energy [REFS‑2]. This indicates that fluorinated phosphonic acids enable simultaneous work function increase and surface energy tailoring—a dual benefit not achievable with PEDOT:PSS or unmodified ITO.

Work Function Indium Tin Oxide (ITO) Hole Injection Layer OLED/OPV

Air Stability of OPV Buffer Layers: Perfluorinated PFOPA SAM vs. Aliphatic C8PA SAM

OPV devices utilizing a PFOPA‑based self‑assembled monolayer as the anode buffer layer demonstrated significantly reduced degradation in power conversion efficiency upon air exposure compared with devices using aliphatic C8PA SAMs. The study directly attributed the improvement to the superior resistance of the perfluorinated SAM against moisture‑induced hydrolysis and the consequent lowering of the anode work function [REFS‑1]. While exact efficiency loss percentages were not published in the snippet, the qualitative ranking (“significantly reduced”) represents a critical performance differentiator.

Organic Photovoltaics Buffer Layer Stability Air‑Exposure Degradation Phosphonic Acid SAMs

Work Function Modification on BaTiO3: Fluorinated FHOPA vs. Hydrocarbon ODPA

On sputter‑deposited BaTiO3 thin films, chemisorption of FHOPA yielded a significantly different interface dipole compared to octadecylphosphonic acid (ODPA), as revealed by UPS/XPS measurements. The fluorinated modifier produced a larger shift in the local vacuum level, thereby providing a more positive effective surface work function [REFS‑1]. While exact numerical work function values for BaTiO3 were not specified in the abstract, this demonstrates that the fluorinated phosphonic acid can be used to tailor frontier orbital offsets in oxide‑organic heterojunctions more effectively than long‑chain hydrocarbon analogues.

BaTiO3 Surface Modification Work Function Tuning Fluorinated Phosphonic Acid

Gemini Perfluorinated Phosphonic Acid SAMs: High Hydrophobicity and Low Hysteresis on ITO

Gemini perfluorinated phosphonic acid SAMs (structurally related to the target compound's free acid) deposited on ITO produce static water contact angles above 115° and remarkably low contact angle hysteresis of approximately 15° [REFS‑1]. This low hysteresis indicates a highly uniform, low‑defect monolayer, which is a direct consequence of the rigid, orientationally constrained perfluorinated chains. In comparison, many alkylphosphonic acid SAMs exhibit higher hysteresis due to chain disorder.

Gemini Phosphonic Acids Hydrophobicity Contact Angle Hysteresis ITO Patterning

Best Research and Industrial Application Scenarios for (3,3,4,4,5,5,6,6,7,7,8,8,8‑Tridecafluorooctyl)phosphonic Acid Diethyl Ester


Self‑Assembled Monolayer (SAM) Precursor for Tailored Metal Oxide Surface Energy and Work Function

The diethyl ester serves as a protected precursor for the fabrication of fluorinated phosphonic acid SAMs on metal oxide surfaces (Al₂O₃, ITO, BaTiO₃, ZnO). After controlled hydrolysis, the resulting perfluorinated SAM imparts water advancing contact angles of ca. 125° on aluminum and enables work function tuning on ITO that can exceed PEDOT:PSS by 0.15–0.4 eV [REFS‑1]. This makes it suitable for applications where a low surface energy coating with an elevated work function is desired.

Anode Buffer Layer Material for Organic Light‑Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Fluorinated phosphonic acid SAMs derived from this precursor can replace PEDOT:PSS as the hole injection/transport layer on ITO anodes. Compared to PEDOT:PSS, the fluorinated SAM provides a higher and more stable anode work function, leading to ten‑fold higher luminous efficiency in polymer LEDs and significantly improved OPV stability under ambient exposure relative to aliphatic phosphonic acid SAMs [REFS‑1].

Chemical Patterning of Transparent Conductive Oxides for Selective Electroplating

The high hydrophobicity (water CA >115°) and low contact angle hysteresis (≈15°) of perfluorinated phosphonic acid SAMs on ITO enable selective electroplating of metal grids for heterojunction solar cells. The SAM acts as a masking layer that resists acidic electrolytes while allowing metal deposition only in exposed areas, providing a scalable and cost‑effective patterning method [REFS‑1].

Hydrophobic Protective Coatings on Aluminum for Corrosion and Hot‑Water Resistance

SAMs of fluorinated phosphonic acids on aluminum native oxide provide protection against hot‑water (90 °C) attack, maintaining surface morphology and wettability [REFS‑1]. This property can be used to create patterned hydrophobic/hydrophilic regions on aluminum for atmospheric moisture harvesting or corrosion‑protection applications where selective surface passivation is required.

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